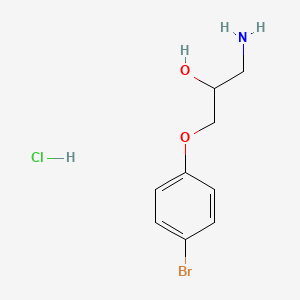

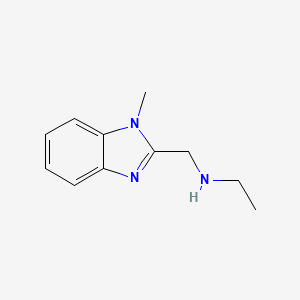

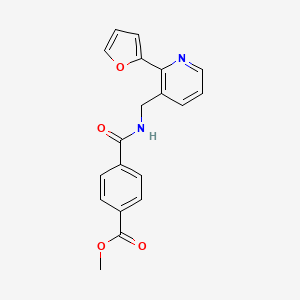

![molecular formula C19H18FN3O B2782496 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile CAS No. 2415572-28-8](/img/structure/B2782496.png)

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile, also known as BOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. BOPP is a piperazine derivative that has been shown to exhibit promising bioactivity against various diseases, making it a potential candidate for drug development.

Aplicaciones Científicas De Investigación

Caspase Inhibitors for Treating Cardiovascular Diseases

This compound is related to a class of molecules that have been identified as caspase inhibitors . These inhibitors are used in the treatment of cardiovascular diseases . The inhibition of caspases, which are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), can help in reducing the damage caused by these diseases .

Anti-Inflammatory Applications

A metabolite of a similar compound has shown anti-inflammatory activity . Non-steroidal anti-inflammatory drugs (NSAIDs) are a popular class of medications, but they have some drawbacks such as gastrointestinal, cardiovascular, hepatic, renal, and other complications . The development of new NSAIDs with pronounced anti-inflammatory and analgesic activities and a very low toxicity is an active area of research .

Antimicrobial Activity

Some piperazine derivatives have shown antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Synthesis of New Compounds

The compound can be used in the synthesis of new compounds . For example, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection and halogen exchange reaction . Improved yield and easy purification benefit this method .

Propiedades

IUPAC Name |

4-[(4-benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c20-18-10-16(11-21)6-7-17(18)13-22-8-9-23(19(24)14-22)12-15-4-2-1-3-5-15/h1-7,10H,8-9,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIAXGRJCQYQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1CC2=C(C=C(C=C2)C#N)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

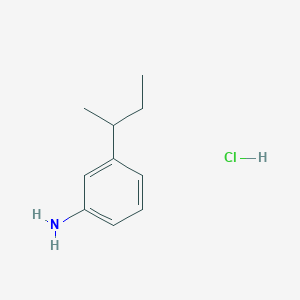

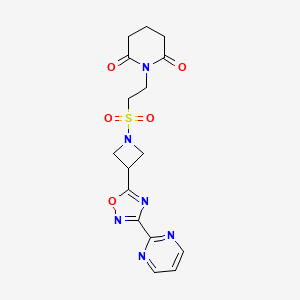

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2782415.png)

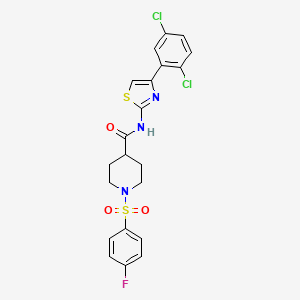

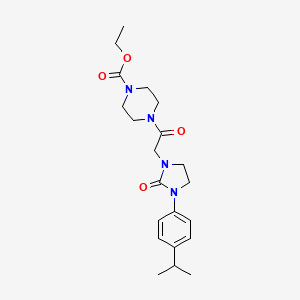

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2782422.png)

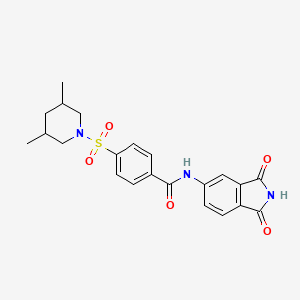

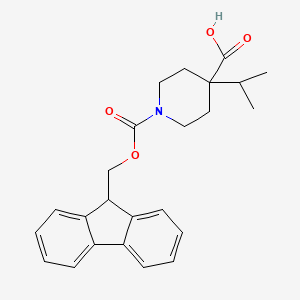

![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)

![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2782431.png)